Bis[(pinacolato)boryl]methane is a highly versatile, bench-stable organoboron reagent characterized by two pinacolato boryl (Bpin) groups attached to a central methylene carbon. As a crystalline solid with excellent solubility in organic solvents, it circumvents the handling and purification challenges typically associated with highly polar or moisture-sensitive diboron analogs. In modern synthetic and medicinal chemistry, it functions as a critical methylene dianion equivalent, enabling the construction of complex carbon-carbon bonds through transition-metal-catalyzed cross-coupling, homologation, and Boron-Wittig reactions [1].
Substituting Bis[(pinacolato)boryl]methane with generic analogs severely compromises reaction control, processability, and reproducibility. Methanediboronic acid is highly polar, difficult to purify, and prone to dehydration or oligomerization, making it unsuitable for strictly anhydrous or non-polar catalytic environments. Similarly, bis(catecholato)borylmethane exhibits high moisture sensitivity, complicating storage and industrial scale-up. Monoborylated substitutes, such as methylboronic acid pinacol ester, fundamentally lack the dual-reactivity handle required for sequential functionalization. Crucially, the specific steric and electronic profile of the Bpin groups in this compound allows for precise chemoselective mono-activation—a feature that less sterically hindered or more Lewis-acidic boronate esters fail to replicate reliably without generating uncontrolled double-coupling side products [1].
The gem-diboryl structure of Bis[(pinacolato)boryl]methane allows for highly controlled, chemoselective Suzuki-Miyaura cross-coupling. Research demonstrates that by using an equimolar amount of KOH, the compound predominantly forms a monoborate intermediate. This enables the synthesis of benzylboronates from aryl bromides in high yields while leaving the second Bpin group completely intact for subsequent reactions. In contrast, using excess base or less sterically tuned diboryl reagents leads to the formation of unreactive diborate intermediates or uncontrolled double-coupling side products [1].
| Evidence Dimension | Chemoselective mono-coupling efficiency |
| Target Compound Data | High yield of mono-coupled product (single Bpin retention) utilizing 1 eq. KOH |
| Comparator Or Baseline | Reactions with excess base or unoptimized diboryl reagents |
| Quantified Difference | Complete suppression of diborate-induced stalling and double-coupling |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl bromides |
Procurement of this exact compound enables chemists to perform sequential, orthogonal functionalizations on a single methylene carbon without complex protection-deprotection steps.
Bis[(pinacolato)boryl]methane is a premier building block for constructing enantioenriched secondary boronate esters. Established methodologies utilize this specific reagent in asymmetric cross-coupling and homologation workflows, allowing for the transfer of the boronic ester moiety to aryl and alkyl scaffolds with >90% enantiomeric excess (ee). Alternative methylene sources or monoboryl reagents either cannot participate in these specific catalytic cycles or result in rapid racemization during the transmetalation step.
| Evidence Dimension | Enantiomeric excess (ee) retention during cross-coupling |
| Target Compound Data | >90% ee retention in optimized secondary boronate syntheses |
| Comparator Or Baseline | Standard alkylboronates or non-geminal diboryl reagents |
| Quantified Difference | Enables asymmetric synthesis that is structurally impossible with monoboryl baselines |
| Conditions | Asymmetric Suzuki-Miyaura cross-coupling / homologation protocols |
For pharmaceutical procurement, securing this specific Bpin derivative is mandatory for accessing chiral secondary boronates required for advanced active pharmaceutical ingredients (APIs).
The steric bulk of the pinacolato ligands renders Bis[(pinacolato)boryl]methane highly resistant to ambient moisture and spontaneous hydrolysis. It is isolated as a stable, crystalline solid (mp 51-55 °C). In stark contrast, methanediboronic acid is notoriously difficult to dehydrate and easily forms oligomeric anhydrides, while bis(catecholato)borylmethane degrades rapidly upon exposure to atmospheric moisture. This stability ensures predictable stoichiometry and consistent catalytic turnover numbers (TON) in sensitive transition-metal reactions .
| Evidence Dimension | Handling stability and physical state |
| Target Compound Data | Bench-stable crystalline solid (mp 51-55 °C), resistant to rapid hydrolysis |
| Comparator Or Baseline | Methanediboronic acid and bis(catecholato)borylmethane |
| Quantified Difference | Eliminates the need for in situ generation or extreme anhydrous storage protocols |
| Conditions | Standard laboratory and industrial storage/handling conditions |
The solid-state stability directly translates to lower batch-to-batch variability and reduced spoilage costs in industrial scale-up.
Bis[(pinacolato)boryl]methane serves as a highly effective reagent for the Boron-Wittig reaction, allowing the direct conversion of aldehydes into trans-vinyl boronate esters. Upon deprotonation with a strong base (e.g., LiTMP or LiOt-Bu), the resulting stabilized carbanion reacts with aldehydes to yield functionalized alkenes with high E/Z stereoselectivity. Standard Wittig reagents cannot yield these valuable boronate-functionalized olefins, making this compound a unique dual-purpose olefination and borylation reagent .
| Evidence Dimension | Olefination product utility |
| Target Compound Data | Direct formation of trans-vinyl boronates |
| Comparator Or Baseline | Traditional phosphorus-based Wittig reagents |
| Quantified Difference | Installs a versatile C-B bond simultaneously with the C=C double bond |
| Conditions | Deprotonation followed by addition to aldehydes |
This dual reactivity streamlines synthetic routes by eliminating the need for separate olefination and subsequent cross-metathesis or hydroborylation steps.
Ideal for pharmaceutical workflows requiring the step-wise, controlled functionalization of a methylene carbon. It leverages the compound's ability to undergo mono-Suzuki coupling without affecting the second boronate group, streamlining the synthesis of complex active pharmaceutical ingredients [1].
The reagent of choice for asymmetric homologations to produce enantioenriched secondary boronate esters. These chiral building blocks are critical intermediates for next-generation targeted therapies where enantiopurity is strictly regulated [1].
Utilized in materials science to synthesize complex, multi-functional monomers where the retention of a reactive Bpin group post-initial coupling is necessary for subsequent polymerization, cross-linking, or surface grafting [1].
Highly recommended for process chemistry routes that require the direct, stereoselective conversion of aldehydes to trans-vinyl boronates via the Boron-Wittig reaction, bypassing multi-step traditional syntheses involving separate olefination and borylation [1].
Irritant